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N(6)-Methyl-3'-amino-3'-
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deoxyadenosine

cat. No.: B1227806

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog distinguished by
two key modifications to the parent adenosine molecule: the methylation of the exocyclic amino
group at the N(6) position of the adenine base and the substitution of the 3'-hydroxyl group on
the ribose sugar with an amino group.[1] These alterations confer unique chemical properties
and biological activities, making it a molecule of interest in various therapeutic and research
areas, including antiviral and anticancer drug development. This guide provides a
comprehensive overview of the spectroscopic techniques used to characterize this compound,
offering detailed (where available) and analogous data, experimental protocols, and workflow
visualizations to support its identification, purification, and functional analysis.

Molecular and Spectroscopic Overview

The fundamental properties of N(6)-Methyl-3'-amino-3'-deoxyadenosine are summarized
below.
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Property Value Reference
Chemical Formula C11H16N6O3 [1]
Molecular Weight 280.28 g/mol [1]
Exact Mass 280.12800 u [1]

(2R,3R,4S,5S)-4-amino-5-
hydroxymethyl)-2-[6-

IUPAC Name (hy Y ) & _[ [1]
(methylamino)purin-9-

ylJoxolan-3-ol

Spectroscopic analysis is crucial for the unambiguous identification and characterization of
N(6)-Methyl-3'-amino-3'-deoxyadenosine. The primary techniques employed are Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-
Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the
connectivity of atoms and the stereochemistry of the molecule. While a complete, published
high-resolution NMR dataset for N(6)-Methyl-3'-amino-3'-deoxyadenosine is not readily
available, data from closely related analogs can provide expected chemical shift ranges.

Analogous 3C NMR Data: The following table presents 13C NMR data for a related compound,
3'-Amino-3'-deoxy-5'-O-(4,4'-dimethoxytrityl)-N¢,Né-dimethyl-B-D-adenosine, to provide an
estimation of the chemical shifts for the core structure. The solvent used was DMSO-ds.
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Carbon Atom

Estimated Chemical Shift (ppm)

C(6)-N(CHs)2 37.89
C(3) 50.60
C(5) 62.72
C(2) 72.60
Cc@4) 80.82
Cc(1) 89.62
Aromatic C 113.10 - 158.00

C(2) or C(8)

137.68/151.93

Note: Data is for an analogous compound and will differ from the actual spectrum of N(6)-

Methyl-3'-amino-3'-deoxyadenosine due to the absence of the 5'-DMT group and the

presence of a single N6-methyl group.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire *H and 3C NMR spectra for structural elucidation.

Materials:

Procedure:

5 mm NMR tubes

N(6)-Methyl-3'-amino-3'-deoxyadenosine sample (5-10 mg)

Deuterated solvent (e.g., DMSO-des, MeOD, or D20)

NMR Spectrometer (e.g., 300 MHz or higher)

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent. Ensure the sample is fully dissolved.
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e Instrument Setup:

o Tune and shim the spectrometer according to standard procedures to ensure a
homogeneous magnetic field.

o Set the acquisition parameters for *H NMR, including pulse width, acquisition time,
relaxation delay, and number of scans.

o For 3C NMR, adjust parameters for a larger spectral width and typically a greater number
of scans due to the lower natural abundance of 13C.

o Data Acquisition:
o Acquire a standard one-dimensional *H spectrum.
o Acquire a one-dimensional 13C spectrum (proton-decoupled).

o If necessary, perform two-dimensional experiments such as COSY (Correlation
Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum
Coherence) to correlate protons with their directly attached carbons.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental
composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the
molecular formula, while tandem mass spectrometry (MS/MS) provides structural information

through fragmentation analysis.

Expected Mass Spectrometry Data:

lon Type Expected m/z
[M+H]* ~281.1358
[M+Na]* ~303.1178
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Note: These values are calculated based on the exact mass of the compound (280.12800 u).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly
sensitive method for detecting and quantifying low-abundance nucleosides in complex
biological matrices.

Experimental Protocol for LC-MS/MS

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Materials:

N(6)-Methyl-3'-amino-3'-deoxyadenosine sample

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

Volatile buffer/additive (e.g., formic acid or ammonium acetate)

LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in an
appropriate solvent mixture compatible with the mobile phase.

e Liquid Chromatography:

o Equilibrate a suitable C18 reversed-phase column with the initial mobile phase conditions
(e.g., 95% water with 0.1% formic acid).

o Inject the sample and elute with a gradient of increasing organic solvent (e.g., acetonitrile
with 0.1% formic acid).

e Mass Spectrometry:
o Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

o Acquire full scan MS data to identify the precursor ion ([M+H]*).
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o Perform tandem MS (MS/MS) on the precursor ion to generate a fragmentation spectrum.
Key fragmentation would involve the cleavage of the glycosidic bond, separating the N(6)-
methyladenine base from the 3'-amino-3'-deoxyribose sugar.

o Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the
MS/MS spectrum to identify characteristic fragment ions.

UV-Visible and FT-IR Spectroscopy

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within
a molecule. Adenosine and its derivatives typically exhibit a strong absorbance maximum
around 260 nm due to the 1t — T1* transitions in the purine ring system. The N(6)-methylation is
expected to cause a slight bathochromic (red) shift.

Compound Amax (nm) Solvent

Adenosine ~258-260 Water/Buffer

N(6)-Methyl-3'-amino-3'-

deoxyadenosine (Expected)

~260-265 Water/Buffer

FT-IR Spectroscopy: FT-IR spectroscopy provides information about the functional groups
present in a molecule. Key vibrational bands for N(6)-Methyl-3'-amino-3'-deoxyadenosine
would include:

Functional Group Expected Wavenumber (cm—?)
O-H stretch (hydroxyls) 3200-3500 (broad)

N-H stretch (amines) 3100-3500

C-H stretch (aliphatic/aromatic) 2850-3100

C=N, C=C stretch (purine ring) 1500-1680

C-O stretch (hydroxyls, ether) 1050-1250

General Experimental Protocols
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UV-Vis Spectroscopy Protocol:

e Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, methanol,
or a buffer).

e Use a quartz cuvette to hold the sample.
o Record the absorbance spectrum over a range of 200-400 nm.
« ldentify the wavelength of maximum absorbance (Amax).

FT-IR Spectroscopy Protocol:

Prepare the sample, typically as a KBr pellet or a thin film.

Place the sample in the IR beam of the spectrometer.

Record the spectrum, typically from 4000 to 400 cm~1.

Identify the characteristic absorption bands corresponding to the functional groups.

Visualizations

The following diagrams illustrate the relationships between adenosine and its derivatives and a
typical workflow for spectroscopic analysis.
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Caption: Structural relationship of key adenosine analogs.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amino-3-deoxyadenosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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